(R)-Glycidyl phenyl ether
Overview
Description
(R)-Glycidyl phenyl ether (PGE) is a type of epoxide compound that contains a phenyl group attached to an oxirane ring. The presence of the phenyl group influences the reactivity and physical properties of the glycidyl ether, making it a valuable monomer in the synthesis of polymers and other chemical products.
Synthesis Analysis
The synthesis of PGE-related compounds can be achieved through various methods. For instance, 1-propenyl glycidyl ether, a derivative of PGE, can be synthesized from allyl glycidyl ether using a ruthenium-catalyzed isomerization reaction, which results in high yields . This process demonstrates the potential for chemical modification of PGE to create functional monomers for polymerization.
Molecular Structure Analysis
The molecular structure of polymers derived from PGE can be elucidated using spectroscopic techniques such as 1H- and 13C-NMR spectroscopy. For example, the structure of polymers obtained from the photopolymerization of 1-propenyl glycidyl ether was studied and compared with model polymers. This analysis revealed the presence of cyclic acetal units within the polymer backbone, indicating the complex nature of the resulting polymers .
Chemical Reactions Analysis
PGE and its derivatives undergo various chemical reactions, including polymerization. Anionic polymerization of PGE using sodium caprolactam as an initiator leads to the formation of oligo(hydroxy ethers) with different structures and distributions. The reaction progress can be monitored by epoxide titration and high-performance liquid chromatography, and the properties of the reaction products can be characterized by techniques such as vapour-phase osmometry . Additionally, PGE can be polymerized isotactically using aluminum catalysts to produce both crystalline and amorphous polymers, with the crystalline fraction being high melting and insoluble at room temperature .
Physical and Chemical Properties Analysis
The physical properties of polymers derived from PGE vary depending on the polymerization method and conditions. For example, the melting ranges of products from anionic polymerization of PGE can range from 72 to 120°C, with molar masses from 340 to 4000 g/mol . In isotactic polymerization, the crystalline polymers exhibit high melting points around 200°C and are insoluble at room temperature, while the amorphous fractions are soluble and may exhibit rubber-like properties . These properties are crucial for determining the potential applications of PGE-based polymers in various industries.
Scientific Research Applications
Enzyme-Catalyzed Kinetic Resolution : Bendigiri et al. (2018) studied Ylehd, an epoxide hydrolase from Yarrowia lipolytica, for its enantioselective properties in the kinetic resolution of phenyl glycidyl ether derivatives. They found that this enzyme can selectively convert specific enantiomers of benzyl glycidyl ether to its corresponding diols, maintaining high enantiomeric excess, which is crucial for the large-scale preparation of pharmaceutically relevant chiral compounds (Bendigiri et al., 2018).
Synthesis of Reactive Oligomers : Morinaga et al. (2014) conducted metal-free ring-opening oligomerizations of glycidyl phenyl ether (GPE) using tetra-n-butylammonium fluoride as an initiator. This led to the production of reactive oligomers with controlled molecular weights and functional groups, useful in various chemical applications (Morinaga et al., 2014).
Anionic Polymerization in Miniemulsion : Maitre et al. (2000) explored the anionic polymerization of phenyl glycidyl ether in miniemulsion, producing α,ω-dihydroxylated polyether chains. This study contributed to understanding ionic polymerization in miniemulsion and its potential applications in material science (Maitre et al., 2000).
Biocatalysis with Bacillus Alcalophilus : Bala et al. (2010) reported on the kinetic resolution of aryl glycidyl ethers using Bacillus alcalophilus. Their findings highlight the potential of using microbial enzymes for the enantioselective synthesis of epoxides, an important process in pharmaceutical production (Bala et al., 2010).
Oligomerization Studies : Tanaka et al. (1967) studied the oligomerization of substituted phenyl glycidyl ethers, providing insights into the reaction mechanisms and potential applications of these oligomers in various industrial processes (Tanaka et al., 1967).
Mechanism of Action
Target of Action
The primary target of ®-Glycidyl phenyl ether is enzymes involved in primary metabolic pathways . These enzymes play crucial roles in various biochemical reactions within the cell. The interaction of ®-Glycidyl phenyl ether with these enzymes can lead to significant changes in cellular processes .
Mode of Action
®-Glycidyl phenyl ether interacts with its targets primarily through a process known as acidic cleavage . During this process, the ether oxygen in the compound is protonated, forming a good leaving group. This group can then be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . The exact pathway is determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The interaction of ®-Glycidyl phenyl ether with its targets affects several biochemical pathways. One of the key pathways influenced is the phenylpropane pathway . This pathway is strongly enhanced under certain conditions, such as salt stress . The phenylpropane pathway is involved in the synthesis of essential oils, which are major secondary metabolites of aromatic plants .
Pharmacokinetics
Ethers in general have a small dipole moment due to the presence of an electronegative oxygen atom . This could potentially influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of ®-Glycidyl phenyl ether’s action are largely dependent on its interaction with its targets and the subsequent changes in biochemical pathways. For instance, the enhancement of the phenylpropane pathway could lead to an increase in the production of essential oils . Additionally, the compound’s interaction with enzymes could lead to significant changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-Glycidyl phenyl ether. Factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations can have a significant impact on the chemical nature and stability of essential oil components . These factors can also regulate the biosynthesis and yield of essential oils .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(phenoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUMYWMJTYZTK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308155 | |
Record name | (2R)-2-(Phenoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71031-02-2 | |
Record name | (2R)-2-(Phenoxymethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71031-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Phenoxymethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the addition of Tween-80 affect the enzymatic activity of Bacillus megaterium epoxide hydrolase towards (R)-Glycidyl phenyl ether?
A1: The research paper demonstrates that the presence of Tween-80, a nonionic surfactant, significantly enhances the activity of Bacillus megaterium epoxide hydrolase towards this compound []. This enhancement manifests as a nearly two-fold increase in the enzyme's apparent activity compared to when DMSO is used as a co-solvent. The researchers suggest that this improvement likely stems from Tween-80's ability to create an emulsion, improving substrate availability to the enzyme. Additionally, Tween-80 positively influences the enzyme's thermostability, increasing its half-life at 50°C by 2.5 times [].
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